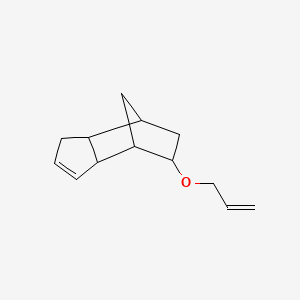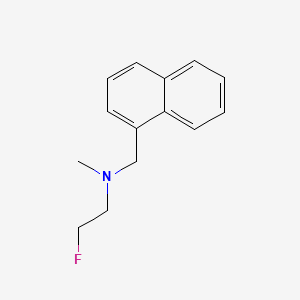
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- is an organic compound with the molecular formula C15H18FN It is a tertiary amine that contains a naphthalene ring, making it an aromatic compound
Preparation Methods
The synthesis of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- typically involves the reaction of naphthalenemethylamine with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- can be compared with other similar compounds, such as:
1-Naphthalenemethylamine, N-ethyl-N-(2-fluoroethyl)-: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-Naphthalenemethylamine, N-(2-chloroethyl)-N-methyl-: This compound has a chlorine atom instead of a fluorine atom.
1-Naphthalenemethylamine, N-(2-bromoethyl)-N-methyl-: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- lies in its specific chemical structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
318-88-7 |
|---|---|
Molecular Formula |
C14H16FN |
Molecular Weight |
217.28 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H16FN/c1-16(10-9-15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
InChI Key |
MXQCXRIBPVYRJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


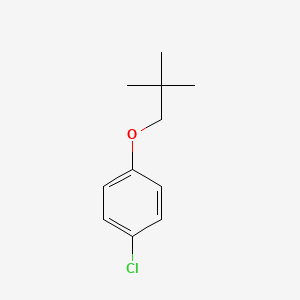
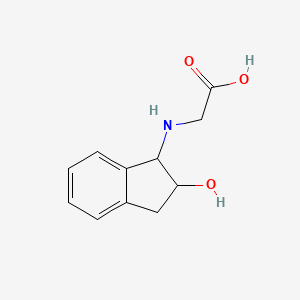
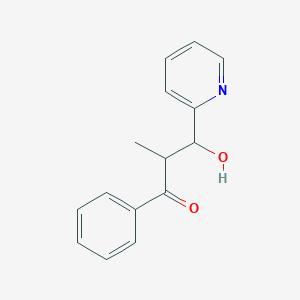
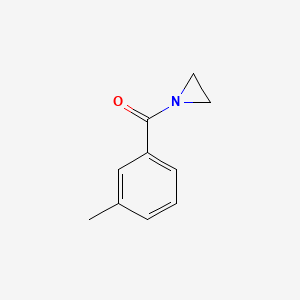
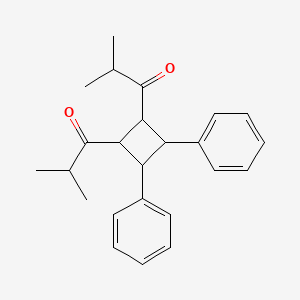
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
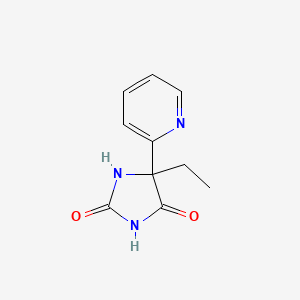
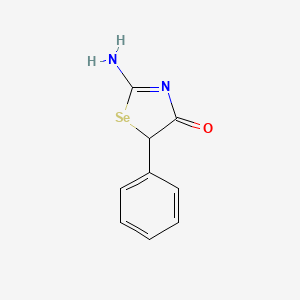
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
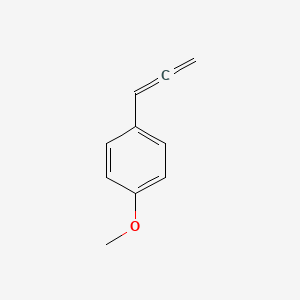
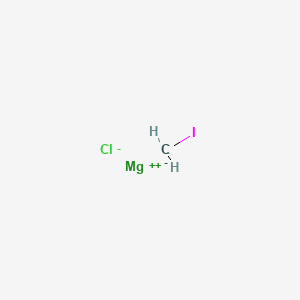
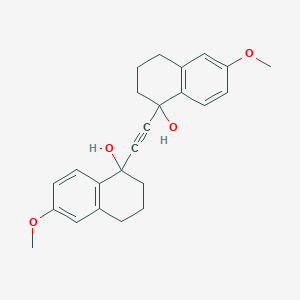
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
